![molecular formula C13H13F3N2O2S B2434910 N-Ethyl-2-[3-Oxo-6-(Trifluormethyl)-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl]acetamid CAS No. 380470-98-4](/img/structure/B2434910.png)

N-Ethyl-2-[3-Oxo-6-(Trifluormethyl)-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

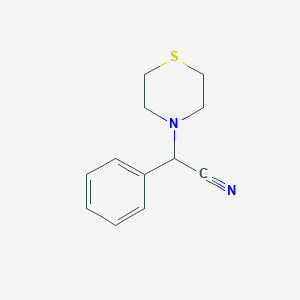

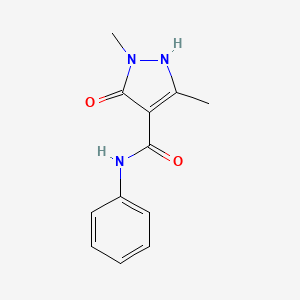

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C13H13F3N2O2S and its molecular weight is 318.31. The purity is usually 95%.

The exact mass of the compound N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologisches Potenzial von Indolderivaten

Indolderivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, wurden als Träger verschiedener biologischer Aktivitäten identifiziert . Diese Aktivitäten umfassen antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria und anticholinesterase Aktivitäten . Dies deutet darauf hin, dass „N-Ethyl-2-[3-Oxo-6-(Trifluormethyl)-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl]acetamid“ auch in diesen Bereichen ein Potenzial haben könnte.

Von der FDA zugelassene Medikamente mit Trifluormethylgruppe

Die Trifluormethylgruppe (TFM, -CF3) ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Es wurde festgestellt, dass diese Gruppe zahlreiche pharmakologische Aktivitäten aufweist, was darauf hindeutet, dass „this compound“ auch als Therapeutikum Potenzial haben könnte.

Anti-Juvenilhormon-Aktivität

Einige Verbindungen, die „this compound“ ähneln, zeigten eine signifikante in vivo Anti-Juvenilhormon-Aktivität (Anti-JH) . Dies deutet auf potenzielle Anwendungen im Bereich der Entomologie oder Schädlingsbekämpfung hin.

Synthese von kondensierten 1,2,3-Triazol-Heterocyclen

Die Verbindung könnte möglicherweise zur Synthese von kondensierten 1,2,3-Triazol-Heterocyclen verwendet werden . Diese Heterocyclen finden aufgrund ihrer vielfältigen biologischen Aktivitäten breite Anwendung in der medizinischen Chemie.

Herbizide Aktivität

Verbindungen mit einer ähnlichen Struktur wie „this compound“ wurden als vielversprechende Leitstrukturen für Herbizide identifiziert . Dies deutet auf potenzielle Anwendungen im Bereich der Landwirtschaft hin.

Wirkmechanismus

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) .

Mode of Action

The compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and preventing it from opening in response to GABA. This disrupts the normal functioning of the mites, leading to their death .

Biochemical Pathways

Given its mode of action, it likely impacts pathways involving gaba signaling in mites .

Pharmacokinetics

Its molecular formula isC13H13F3N2O2S and it has an average mass of 318.315 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound’s action results in the death of mites, including those that cause Demodex blepharitis . It is also active against insects, ticks, and lice .

Eigenschaften

IUPAC Name |

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S/c1-2-17-11(19)6-10-12(20)18-8-5-7(13(14,15)16)3-4-9(8)21-10/h3-5,10H,2,6H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJZNRXCULTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2434827.png)

![2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2434831.png)

![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2434839.png)

![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)

![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)

![N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B2434850.png)